molecular formula C15H12ClFN4OS B11513236 1-(3-Chloro-4-fluoro-phenyl)-5-(4-methoxy-benzylsulfanyl)-1H-tetrazole

1-(3-Chloro-4-fluoro-phenyl)-5-(4-methoxy-benzylsulfanyl)-1H-tetrazole

Cat. No.: B11513236
M. Wt: 350.8 g/mol
InChI Key: AXDNGQXDXJTQLW-UHFFFAOYSA-N
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Description

1-(3-CHLORO-4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1-(3-CHLORO-4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLORO-4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL: This compound shares structural similarities but differs in the ring structure.

    1-(3-CHLORO-4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL: Another similar compound with slight variations in the phenyl group.

Uniqueness

1-(3-CHLORO-4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is unique due to its specific combination of functional groups and the presence of the tetrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClFN4OS

Molecular Weight

350.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-[(4-methoxyphenyl)methylsulfanyl]tetrazole

InChI

InChI=1S/C15H12ClFN4OS/c1-22-12-5-2-10(3-6-12)9-23-15-18-19-20-21(15)11-4-7-14(17)13(16)8-11/h2-8H,9H2,1H3

InChI Key

AXDNGQXDXJTQLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=NN2C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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